2,4'-二羟基查耳酮

描述

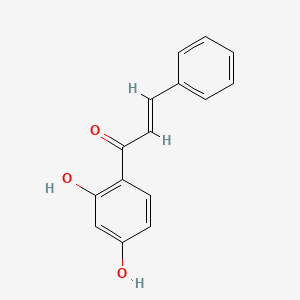

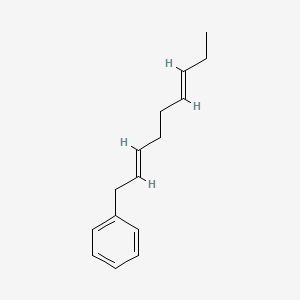

2',4'-dihydroxychalcone is a member of the class of chalcones that is trans-chalcone hydroxylated at C-2' and -4'.

2',4'-Dihydroxychalcone is a natural product found in Oxytropis falcata, Flemingia chappar, and other organisms with data available.

科学研究应用

抗毒力剂

2’,4’-DHC已被确定为针对HlyU的抗毒力剂,HlyU是创伤弧菌的主要毒力调节剂 . 它降低了主要毒素网络的表达,这相当于∆ hlyU缺失突变体 . 该化合物还降低了创伤弧菌的溶血活性,作为毒力表型的示例进行了测试 .

毒力转录调节剂的抑制剂

该化合物专门针对HlyU并抑制其与P rtxA1启动子的结合 . 这使得2’,4’-DHC成为一种有效的抗毒力剂,可显着降低创伤弧菌的毒力和感染潜力 .

针对创伤弧菌感染的保护作用

在体内条件下,单剂量2’,4’-DHC在对创伤弧菌和蜡虫幼虫均无毒的浓度下,保护了50%的蜡虫幼虫免受创伤弧菌感染 .

抗菌潜力

查耳酮,包括2’,4’-DHC,在医药化学领域中已显示出作为抗菌剂的巨大潜力 . 它们可以通过对查耳酮A环和B环进行取代来轻松获得,从而获得所需的生物活性 .

对抗多重耐药性

查耳酮及其衍生物,包括2’,4’-DHC,是对抗金黄色葡萄球菌对药物的多重耐药性的有希望的药物 .

科学研究中的多功能应用

作用机制

Target of Action

2’,4’-Dihydroxychalcone (2’,4’-DHC) primarily targets Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins. It is involved in several cellular processes, including signal transduction, protein degradation, and morphological evolution .

Mode of Action

2’,4’-DHC interacts with its target, Hsp90, by binding to the ATPase domain of Hsp90 . This interaction inhibits the function of Hsp90, leading to the disruption of several cellular processes that depend on this protein . Additionally, 2’,4’-DHC has been found to exhibit antifungal effects .

Biochemical Pathways

The inhibition of Hsp90 by 2’,4’-DHC affects the Hsp90-calcineurin pathway . Calcineurin is a calcium/calmodulin-dependent protein phosphatase involved in various cellular processes, including T-cell activation, apoptosis, and cardiac hypertrophy . The expression of calcineurin signaling components, cnaA and crzA, is significantly reduced by 2’,4’-DHC .

Pharmacokinetics

Chalcones, the class of compounds to which 2’,4’-dhc belongs, are known for their bioactive properties and therapeutic potential . More research is needed to determine the specific ADME properties of 2’,4’-DHC.

Result of Action

The inhibition of Hsp90 by 2’,4’-DHC leads to a decrease in the expression of the major toxin network, equivalent to the ∆ hlyU deletion mutant . This results in a reduction of the hemolytic activity of Vibrio vulnificus, an example of a virulence phenotype . In addition, 2’,4’-DHC has shown potent in vitro antileishmanial activity .

生化分析

Biochemical Properties

2’,4’-Dihydroxychalcone plays a crucial role in biochemical reactions, particularly in the biosynthesis of flavonoids. It interacts with several enzymes, including chalcone isomerase, which catalyzes the cyclization of chalcones into flavanones. This interaction is essential for the biosynthesis of flavonoid precursors of floral pigments and phenylpropanoid plant defense compounds . Additionally, 2’,4’-Dihydroxychalcone has been shown to interact with proteins involved in cellular signaling pathways, contributing to its biological activities .

Cellular Effects

2’,4’-Dihydroxychalcone exerts various effects on different cell types and cellular processes. It has been reported to induce apoptosis in cancer cells, such as gastric cancer cells, by influencing cell signaling pathways and gene expression . This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. Furthermore, 2’,4’-Dihydroxychalcone has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 2’,4’-Dihydroxychalcone involves its interaction with specific biomolecules, leading to various biological effects. It binds to the active site of chalcone isomerase, facilitating the cyclization of chalcones into flavanones . Additionally, 2’,4’-Dihydroxychalcone acts as an inhibitor of certain enzymes, such as those involved in the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects . This compound also influences gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’-Dihydroxychalcone have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light and heat . Long-term studies have demonstrated that 2’,4’-Dihydroxychalcone can have sustained effects on cellular function, including prolonged inhibition of pro-inflammatory cytokine production and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2’,4’-Dihydroxychalcone vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 2’,4’-Dihydroxychalcone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2’,4’-Dihydroxychalcone is involved in several metabolic pathways, including the biosynthesis of flavonoids. It interacts with enzymes such as chalcone synthase and chalcone isomerase, which are crucial for the production of flavonoid precursors . Additionally, 2’,4’-Dihydroxychalcone can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 2’,4’-Dihydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of 2’,4’-Dihydroxychalcone within the body is influenced by factors such as its solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2’,4’-Dihydroxychalcone is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Additionally, 2’,4’-Dihydroxychalcone can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

属性

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-43-9, 1776-30-3 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)

![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)

![4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B1240049.png)